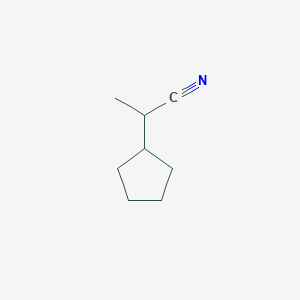
(3-Fluoro-2,6-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-Fluoro-2,6-dimethoxyphenyl)methanol may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-2,6-dimethoxyphenyl)aldehyde or (3-Fluoro-2,6-dimethoxyphenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2,6-dimethoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-2,6-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)acetone: Contains an acetone group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)amine: Features an amine group in place of methanol.
Uniqueness
(3-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the specific combination of fluorine, methoxy, and methanol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11FO3 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
(3-fluoro-2,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
LAEWYGFABMKEMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)



